5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane
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Overview
Description
5-(2-Ethylsulfonylphenyl)-5-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-ethylsulfonylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a cyclization reaction under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow reactors allow for precise control of reaction parameters, leading to higher yields and reduced byproduct formation. This method is particularly advantageous for large-scale production, as it minimizes the risks associated with batch processing.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2-azaspiro[2.5]octane: Known for its use as an aminating agent.
Oxaspiro[2.5]octane derivatives: Explored for their pharmaceutical applications.
Uniqueness
5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane stands out due to its unique spirocyclic structure and the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-ethylsulfonylphenyl)-5-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-19(17,18)14-7-4-3-6-13(14)16-11-5-8-15(12-16)9-10-15/h3-4,6-7H,2,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZVXHDUSAEHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N2CCCC3(C2)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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